molecular formula C21H17Cl2N5O2 B2572759 N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 894996-53-3

N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No. B2572759
CAS RN: 894996-53-3
M. Wt: 442.3
InChI Key: NCSQEIHCEDSXMI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17Cl2N5O2 and its molecular weight is 442.3. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of new pyrazolo[3,4-d]pyrimidine derivatives, including compounds structurally related to N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide. These compounds exhibited mild to moderate antitumor activity against human breast adenocarcinoma cell line MCF7, highlighting the potential of such compounds in antitumor research. One derivative demonstrated significant activity, suggesting the potential for further investigation as antitumor agents (El-Morsy, El-Sayed, & Abulkhair, 2017).

Antimicrobial and Anticancer Activities

Research on heterocycles incorporating the antipyrine moiety, closely related to the structure of interest, indicated that these compounds possess antimicrobial properties. This study demonstrates the versatility of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents, providing a basis for further exploration of similar compounds in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).

Inhibition of Fatty Acid Synthesis

Chloroacetamide derivatives, including those structurally related to the compound of interest, have been used as herbicides, showing the potential to inhibit fatty acid synthesis in certain plants. This application suggests a biochemical pathway that could be targeted by similar compounds for agricultural uses, specifically in controlling weeds and other undesirable plants (Weisshaar & Böger, 1989).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines, structurally similar to the compound , have been synthesized and evaluated for their ability to bind the translocator protein 18 kDa (TSPO). These compounds, including derivatives radiolabeled with fluorine-18, have shown potential in neuroinflammation imaging using positron emission tomography (PET), demonstrating their utility in diagnosing and studying neuroinflammatory processes (Damont et al., 2015).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c1-12-4-3-5-18(13(12)2)28-20-15(9-25-28)21(30)27(11-24-20)10-19(29)26-14-6-7-16(22)17(23)8-14/h3-9,11H,10H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSQEIHCEDSXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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